2-(4-Methoxyphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide 2-(4-Methoxyphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 292058-98-1
VCID: VC0506634
InChI: InChI=1S/C21H17N3O4/c1-26-16-3-5-17(6-4-16)27-13-20(25)23-15-2-7-19-18(12-15)24-21(28-19)14-8-10-22-11-9-14/h2-12H,13H2,1H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4g/mol

2-(4-Methoxyphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

CAS No.: 292058-98-1

Main Products

VCID: VC0506634

Molecular Formula: C21H17N3O4

Molecular Weight: 375.4g/mol

2-(4-Methoxyphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide - 292058-98-1

CAS No. 292058-98-1
Product Name 2-(4-Methoxyphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Molecular Formula C21H17N3O4
Molecular Weight 375.4g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Standard InChI InChI=1S/C21H17N3O4/c1-26-16-3-5-17(6-4-16)27-13-20(25)23-15-2-7-19-18(12-15)24-21(28-19)14-8-10-22-11-9-14/h2-12H,13H2,1H3,(H,23,25)
Standard InChIKey FCRBNJUJLYGGDG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
PubChem Compound 1166277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator